N-(2,4-dimethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic system combining thiophene and pyrimidine rings. Key structural elements include:
- 3-ethyl and 7-(4-methylphenyl) substituents on the pyrimidine ring, enhancing lipophilicity and steric bulk.
- A sulfanylacetamide side chain linked to a 2,4-dimethoxyphenyl group, providing electron-donating methoxy groups that influence solubility and electronic interactions.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-5-28-24(30)23-22(18(13-33-23)16-8-6-15(2)7-9-16)27-25(28)34-14-21(29)26-19-11-10-17(31-3)12-20(19)32-4/h6-13H,5,14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUNDGSFAFAVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is C25H25N3O4S2, with a molecular weight of 495.62 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is known for various biological activities.
Anticancer Activity
A recent study highlighted the anticancer properties of compounds with thieno[3,2-d]pyrimidine structures. These compounds were identified through screening libraries against multicellular spheroids and exhibited significant cytotoxic effects . The specific mechanisms remain to be fully elucidated; however, the compound's ability to interact with cellular pathways involved in cancer progression is a promising area for further investigation.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications in the thieno[3,2-d]pyrimidine framework can significantly influence biological activity. For example:
- Substituents on the pyrimidine ring : Variations in substituents can enhance or diminish antibacterial and anticancer activities.
- Methoxy groups : The presence of methoxy groups has been shown to increase lipophilicity and improve interaction with biological targets .
Case Studies
- Antimicrobial Screening : In a comparative study of pyrimidine derivatives, compounds similar to this compound demonstrated higher antibacterial activity than standard antibiotics like penicillin .
- Anticancer Efficacy : A drug library screening identified several thieno[3,2-d]pyrimidine derivatives that inhibited tumor growth in vitro. The mechanism involved apoptosis induction and cell cycle arrest in cancer cell lines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The thieno[3,2-d]pyrimidine scaffold has been associated with various anticancer properties. Compounds similar to N-(2,4-dimethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies indicate that modifications in the thienopyrimidine structure can enhance cytotoxicity against specific cancer types.
-
Anti-inflammatory Properties :
- Research has indicated that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential applications in treating inflammatory diseases.
Pharmacological Applications
-
Antimicrobial Activity :
- The compound's sulfanyl group may contribute to antimicrobial properties. Studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines possess activity against various bacterial strains, including resistant strains.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 µg/mL Escherichia coli 20 µg/mL -
Neuroprotective Effects :
- Some studies suggest that the compound may have neuroprotective effects, potentially useful in neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism may involve antioxidant properties and modulation of neuroinflammatory pathways.
Biochemical Research Applications
- Proteomics Research :
- This compound is utilized in proteomics for studying protein interactions and modifications due to its ability to interact with specific biomolecules.
Case Studies
-
Case Study on Anticancer Efficacy :
- A study published in a peer-reviewed journal investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability and increased apoptosis markers compared to control groups.
-
Case Study on Anti-inflammatory Activity :
- Another research explored the anti-inflammatory effects in a rat model of arthritis. Treatment with the compound resulted in decreased levels of inflammatory markers and improved joint function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thieno[3,2-d]pyrimidinone Cores
Compound A: N-(4-Butylphenyl)-2-{[3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Core similarity: Shares the thieno[3,2-d]pyrimidinone scaffold.
- Key differences: 3-methyl vs. 3-ethyl on pyrimidine: Shorter alkyl chain may reduce steric hindrance. 7-phenyl vs. 7-(4-methylphenyl): Lack of a methyl group on the phenyl ring decreases lipophilicity. 4-butylphenyl vs.
Implications : The target compound’s ethyl and 4-methylphenyl groups likely improve binding affinity in hydrophobic pockets, while dimethoxyphenyl enhances electronic interactions compared to butylphenyl .
Pyrimidin-2-ylsulfanyl Acetamide Derivatives
Compound B : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Core difference: Non-fused dihydropyrimidinone vs. fused thienopyrimidinone.
- Substituents :
- 2,3-Dichlorophenyl (electron-withdrawing) vs. 2,4-dimethoxyphenyl (electron-donating).
- 4-Methyl on pyrimidine vs. 3-ethyl and 7-(4-methylphenyl) .
Implications: The fused thienopyrimidinone core in the target compound increases planarity, favoring intercalation or enzyme active-site binding. The dichlorophenyl group in Compound B may confer higher metabolic stability but lower solubility .
Compound C : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Core difference: Simple pyrimidine vs. fused thienopyrimidinone.
- Substituents :
- 4,6-Dimethylpyrimidine lacks the electron-withdrawing oxo group.
- 4-Methylpyridinyl introduces basicity vs. the neutral dimethoxyphenyl.
Implications : The target compound’s 4-oxo group enables hydrogen bonding, while the pyridinyl group in Compound C may facilitate metal coordination or protonation-dependent interactions .
Arylacetamide Derivatives with Varied Cores
Compound D: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- Core difference: No fused ring system.
- Substituents: 2-Aminophenylsulfanyl introduces a hydrogen-bond donor (NH₂) absent in the target compound. 4-Methoxyphenyl vs. 2,4-dimethoxyphenyl: Reduced electron-donating capacity.
Implications: The amino group in Compound D could enhance interactions with polar residues, while the target compound’s fused core and dual methoxy groups offer greater rigidity and electronic modulation .
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Physicochemical and Functional Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
